1-Bromo-3-isocyanobenzene

Übersicht

Beschreibung

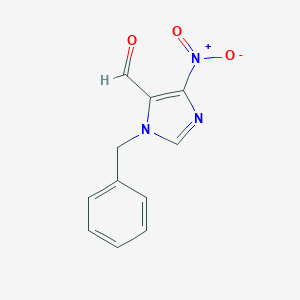

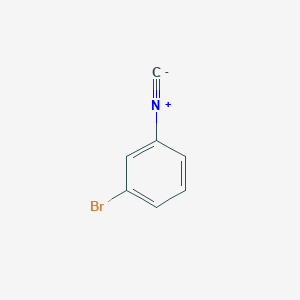

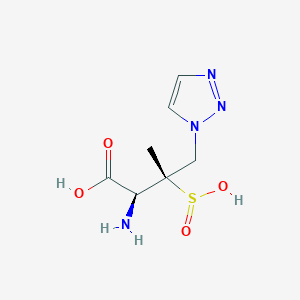

1-Bromo-3-isocyanobenzene is a chemical compound with the molecular formula C7H4BrN . It has a molecular weight of 182.02 . It is used for research and development purposes .

Molecular Structure Analysis

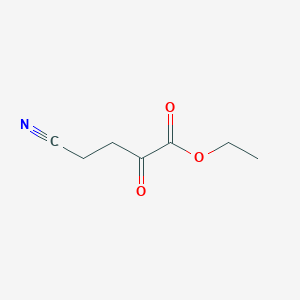

The molecular structure of 1-Bromo-3-isocyanobenzene consists of a benzene ring with a bromine atom and an isocyanate group attached . The InChI code for this compound is 1S/C7H4BrN/c1-9-7-4-2-6(8)3-5-7/h2-5H .Physical And Chemical Properties Analysis

1-Bromo-3-isocyanobenzene is a solid substance . It has a melting point of 98-100 degrees Celsius . The compound should be stored in a dry, cool, and well-ventilated place .Wissenschaftliche Forschungsanwendungen

Metabolism and Toxicological Studies

- Bromobenzene compounds are metabolized to various products, including electrophilic epoxides and quinones, which covalently bind to protein sulfur nucleophiles. However, no quinone-derived mercapturic acid metabolites of bromobenzene had been reported until a study by Zheng & Hanzlik (1992) identified them. They also noted the low yields of quinone-derived mercapturic acids compared to high yields of epoxide-derived mercapturic acids, hinting at a complex metabolic pathway (Zheng & Hanzlik, 1992).

Hepatotoxicity and Protection Mechanisms

- Bromobenzene is known to cause liver damage through the formation of covalent bonds between a chemically reactive metabolite and tissue macromolecules. However, certain treatments like prior administration of 3-methylcholanthrene (3-MC) to rats can block the centrolobular hepatic necrosis induced by bromobenzene, providing insights into potential protective mechanisms (Reid et al., 1971).

Metabonomic Analysis for Biomarker Discovery

- Integrated metabonomic analysis of bromobenzene-induced hepatotoxicity has revealed novel biomarkers and metabolite information. This study by Waters et al. (2006) implicated specific putative protein targets in the toxicological mechanism of bromobenzene-induced centrilobular hepatic necrosis, highlighting the importance of metabonomics in understanding drug toxicity and in biomarker discovery (Waters et al., 2006).

Hepatoprotective and Nephroprotective Potential

- Withaferin A has been studied for its potential protective role against bromobenzene-induced liver and kidney damage in mice. The study by Vedi & Sabina (2016) showed that Withaferin A significantly reduced oxidative stress and prevented mitochondrial dysfunction caused by bromobenzene, suggesting its potential use in clinical liver and kidney diseases (Vedi & Sabina, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-bromo-3-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-9-7-4-2-3-6(8)5-7/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQVPCLLSIQPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373740 | |

| Record name | Benzene,1-bromo-3-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-isocyanobenzene | |

CAS RN |

148854-09-5 | |

| Record name | Benzene,1-bromo-3-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B123433.png)